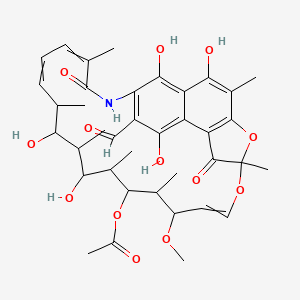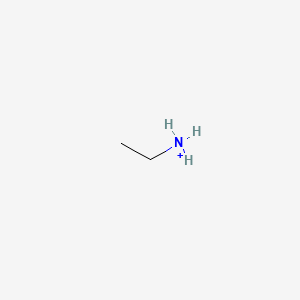
Ethylammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Ethylammonium nitrate can be synthesized through several methods:
Reaction between ethanol and ammonia:
Reductive amination of acetaldehyde: This method involves the reaction of acetaldehyde with ammonia and hydrogen to produce ethylaminium.
Hydrogenation of nitro compounds: This compound can also be obtained by the hydrogenation of nitro compounds in the presence of a nickel catalyst.
Análisis De Reacciones Químicas
Ethylammonium nitrate undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form amides.
Protonation: Reaction with acids to form ethylaminium salts.
Oxidation: This compound can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
N-alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Common reagents used in these reactions include acyl chlorides, alkyl halides, and strong oxidizers like potassium permanganate. The major products formed from these reactions include amides, ethylaminium salts, acetaldehyde, and secondary and tertiary amines .
Aplicaciones Científicas De Investigación
Ethylammonium nitrate has numerous applications in scientific research:
Mecanismo De Acción
Ethylammonium nitrate exerts its effects primarily through its basicity and nucleophilic properties. It acts as a nucleophile in various chemical reactions, attacking electrophilic centers in other molecules . Its basicity allows it to accept protons, forming ethylaminium salts in acidic conditions . These properties make it a versatile compound in both chemical and biological contexts.
Comparación Con Compuestos Similares
Ethylammonium nitrate can be compared with other similar compounds, such as:
Methylamine (CH₃NH₂): A simpler amine with one less carbon atom.
Ethylenediamine (C₂H₄(NH₂)₂): A diamine with two amine groups.
Propylamine (C₃H₇NH₂): A primary amine with one additional carbon atom compared to ethylaminium.
This compound is unique due to its balance of simplicity and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C2H8N+ |
|---|---|
Peso molecular |
46.09 g/mol |
Nombre IUPAC |
ethylazanium |
InChI |
InChI=1S/C2H7N/c1-2-3/h2-3H2,1H3/p+1 |
Clave InChI |
QUSNBJAOOMFDIB-UHFFFAOYSA-O |
SMILES |
CC[NH3+] |
SMILES canónico |
CC[NH3+] |
Pictogramas |
Irritant |
Sinónimos |
ethylammonium ethylammonium nitrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


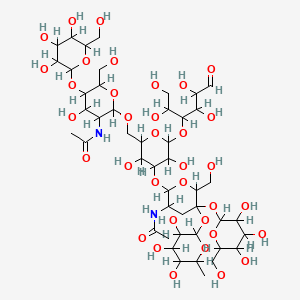
![6-[5-Hydroxy-2-methyl-1-(2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene)hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B1227923.png)
![3-[(1S,3S,5S,6R,8R,10S,12S,14S,15S,18R,19R,23R)-5,6,22-Trihydroxy-8,14,18-trimethyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B1227927.png)
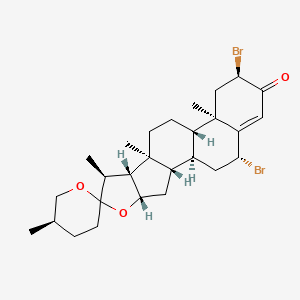
![(1R,2S,3R,5S)-3,5-diamino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-methyloxan-2-yl]oxycyclohexane-1,2,4-triol](/img/structure/B1227929.png)

![5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-triazolecarboxamide](/img/structure/B1227938.png)
![N-[4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-oxomethyl]phenyl]-2-oxolanecarboxamide](/img/structure/B1227939.png)
![N-(2-furanylmethyl)-3-[3-[(4-methoxyphenyl)methyl]-2-imidazo[4,5-b]pyridinyl]propanamide](/img/structure/B1227940.png)
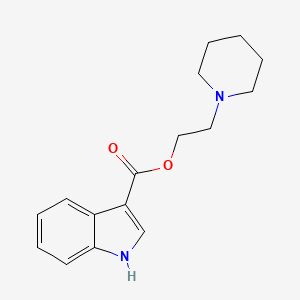
![3-(4-benzoyl-1-piperazinyl)-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1227944.png)

![4-[4-Dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolyl]morpholine](/img/structure/B1227946.png)
